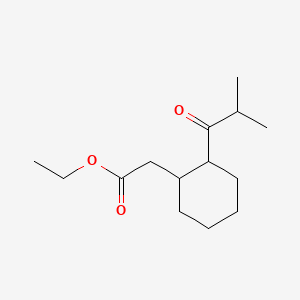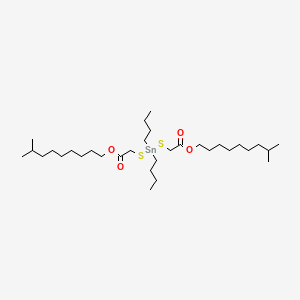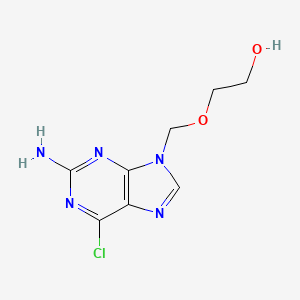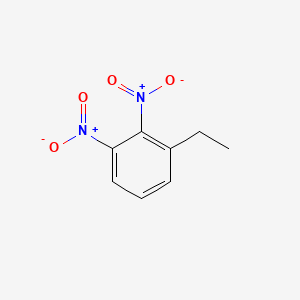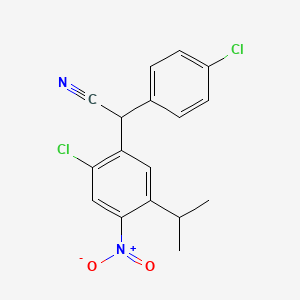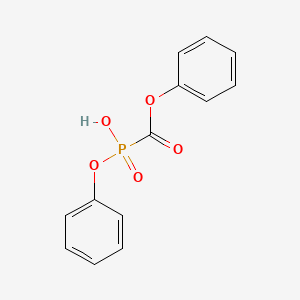
Phosphinecarboxylic acid, hydroxyphenoxy-, phenyl ester, oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphinecarboxylic acid, hydroxyphenoxy-, phenyl ester, oxide is a chemical compound with the molecular formula C13H11O5P and a molecular weight of 278.2 g/mol . This compound is known for its unique structure, which includes a phosphinecarboxylic acid moiety and a hydroxyphenoxy group esterified with phenyl ester, further oxidized to form an oxide. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphinecarboxylic acid, hydroxyphenoxy-, phenyl ester, oxide typically involves the esterification of hydroxyphenoxy phosphinecarboxylic acid with phenol, followed by oxidation. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are carefully controlled to optimize the yield and minimize impurities. The oxidation step is usually carried out using oxidizing agents such as hydrogen peroxide or other suitable oxidants .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphinecarboxylic acid, hydroxyphenoxy-, phenyl ester, oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state compounds.
Substitution: The phenyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives .
Wissenschaftliche Forschungsanwendungen
Phosphinecarboxylic acid, hydroxyphenoxy-, phenyl ester, oxide is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which phosphinecarboxylic acid, hydroxyphenoxy-, phenyl ester, oxide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, depending on its structure and the nature of the target. The phosphine moiety plays a crucial role in its reactivity and interaction with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Phosphinecarboxylic acid, hydroxyphenoxy-, phenyl ester, oxide can be compared with other similar compounds, such as:
Phosphinecarboxylic acid derivatives: These compounds share the phosphinecarboxylic acid moiety but differ in their ester groups.
Phenyl esters: Compounds with phenyl ester groups but different functional groups attached to the phenol ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
74270-19-2 |
|---|---|
Molekularformel |
C13H11O5P |
Molekulargewicht |
278.20 g/mol |
IUPAC-Name |
phenoxy(phenoxycarbonyl)phosphinic acid |
InChI |
InChI=1S/C13H11O5P/c14-13(17-11-7-3-1-4-8-11)19(15,16)18-12-9-5-2-6-10-12/h1-10H,(H,15,16) |
InChI-Schlüssel |
MPPKAYMWUXSXQN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC(=O)P(=O)(O)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



